10,16-Dimethyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,16-Dimethyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that can form complexes with metal ions. This compound has a molecular formula of C14H30N2O4 and a molecular weight of 290.39 .
Vorbereitungsmethoden
The synthesis of 10,16-Dimethyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diethylene glycol with a diamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired macrocyclic structure .
Analyse Chemischer Reaktionen
10,16-Dimethyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane can undergo various chemical reactions, including complexation with metal ions. It forms stable complexes with metal ions such as magnesium, calcium, strontium, barium, manganese, zinc, cadmium, and lead . The compound’s ability to form complexes is influenced by the size and charge of the metal ions, as well as the reaction conditions such as pH and temperature .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications due to its ability to form stable complexes with metal ions. In chemistry, it is used in spectroscopic studies to investigate complex-forming reactions with iodine . In biology and medicine, it serves as a ligand in the study of metal ion interactions with biological molecules, which can provide insights into various biochemical processes . Additionally, it has industrial applications in the preparation of specialized ligands for catalysis and other chemical processes .
Wirkmechanismus
The mechanism of action of 10,16-Dimethyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane primarily involves its ability to form complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor sites, coordinating with the metal ions to form stable complexes . This complexation can influence the reactivity and properties of the metal ions, making the compound useful in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
10,16-Dimethyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane is similar to other crown ethers such as 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane and 7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane . its unique structure with dimethyl substitutions at positions 10 and 16 provides distinct properties and reactivity compared to its analogs . This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C14H30N2O4 |
---|---|
Molekulargewicht |
290.40 g/mol |
IUPAC-Name |
10,16-dimethyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane |
InChI |
InChI=1S/C14H30N2O4/c1-15-3-7-17-8-4-16(2)6-10-19-12-14-20-13-11-18-9-5-15/h3-14H2,1-2H3 |
InChI-Schlüssel |
WDKAVHBMWGEALN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOCCN(CCOCCOCCOCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.